molecular formula C19H23N5O3S B6436824 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2548986-56-5

7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6436824
CAS No.: 2548986-56-5
M. Wt: 401.5 g/mol
InChI Key: OHEQPXPBIAGTEN-UHFFFAOYSA-N
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Description

7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound with intriguing properties. Its complex structure includes multiple functional groups, allowing it to participate in various chemical reactions, making it valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with a quinazolinone core. Key intermediates might include piperidine derivatives and thiadiazole moieties, which are linked via methoxy groups. Reaction conditions often involve catalysts such as acids or bases and organic solvents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production likely follows similar synthetic routes but on a larger scale, employing continuous flow chemistry or batch reactors to maximize efficiency and cost-effectiveness. Process optimization includes recycling solvents and intermediates to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions, including:

  • Oxidation: Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.

  • Reduction: Can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Alkyl halides, aryl halides under conditions such as Friedel-Crafts acylation or alkylation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is used as a building block in synthesizing more complex molecules, studying reaction mechanisms, and developing new materials with specific properties.

Biology

Biologically, this compound's interaction with various enzymes and receptors can help in studying biological pathways and developing bioactive molecules for drug discovery.

Medicine

Medicinally, derivatives of this compound may exhibit pharmaceutical properties, making it a candidate for developing treatments for diseases by targeting specific molecular pathways.

Industry

In industry, its stability and reactivity make it suitable for producing specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The thiadiazole and piperidine moieties might play crucial roles in binding to these targets, influencing pathways involved in cellular processes, signaling, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one shares similarities with other quinazolinone derivatives, piperidine-based compounds, and thiadiazoles.

Uniqueness

Its uniqueness lies in the combination of these specific moieties, which endow it with distinct reactivity and potential biological activity, setting it apart from more common analogs.

This compound's multifaceted nature makes it a subject of significant interest in various scientific fields

Properties

IUPAC Name

7-methoxy-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-26-11-17-21-19(28-22-17)23-7-5-13(6-8-23)10-24-12-20-16-9-14(27-2)3-4-15(16)18(24)25/h3-4,9,12-13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQPXPBIAGTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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